molecular formula C9H6ClFN2O2 B13672591 Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate

Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate

Cat. No.: B13672591
M. Wt: 228.61 g/mol
InChI Key: DMCLIYRKZYFNRS-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities . This compound, with its unique structural features, has garnered interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. One common method includes the reaction of 6-chloro-5-fluoro-o-phenylenediamine with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the generated hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol for nucleophilic substitution.

Major Products:

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins by binding to bacterial ribosomes . In anticancer research, it induces apoptosis in cancer cells by interfering with DNA replication and repair mechanisms . The compound’s fluorine and chlorine atoms enhance its binding affinity and specificity to these molecular targets.

Comparison with Similar Compounds

    6-Chloro-5-fluorobenzimidazole: Shares a similar core structure but lacks the carboxylate group.

    Methyl 5-fluorobenzimidazole-2-carboxylate: Similar but without the chlorine atom.

    6-Chloro-5-methylbenzimidazole-2-carboxylate: Similar but with a methyl group instead of fluorine.

Uniqueness: Methyl 6-Chloro-5-fluorobenzimidazole-2-carboxylate stands out due to its combined chlorine and fluorine substitutions, which enhance its pharmacological properties. The presence of both halogens increases its lipophilicity and membrane permeability, making it more effective in biological applications .

Properties

Molecular Formula

C9H6ClFN2O2

Molecular Weight

228.61 g/mol

IUPAC Name

methyl 5-chloro-6-fluoro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H6ClFN2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13)

InChI Key

DMCLIYRKZYFNRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=C(C=C2N1)F)Cl

Origin of Product

United States

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